molecular formula C20H18ClNO5 B10994694 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

Cat. No.: B10994694
M. Wt: 387.8 g/mol
InChI Key: DQISBBKULRBYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 2-chlorophenyl group, often using a halogenation reaction.

    Attachment of the trimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the trimethoxyphenyl group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It may affect cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide: Similar compounds include other furan carboxamides with different substituents on the phenyl rings.

    Unique Features: The presence of both chlorophenyl and trimethoxyphenyl groups makes this compound unique, potentially leading to distinct chemical and biological properties.

List of Similar Compounds

  • 5-(2-bromophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
  • 5-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide
  • 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18ClNO5/c1-24-17-10-12(11-18(25-2)19(17)26-3)22-20(23)16-9-8-15(27-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,22,23)

InChI Key

DQISBBKULRBYFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.